molecular formula C9H12O4 B1355444 Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate CAS No. 115913-32-1

Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate

Cat. No.: B1355444
CAS No.: 115913-32-1
M. Wt: 184.19 g/mol
InChI Key: TWMHLEILGHXLSY-UHFFFAOYSA-N
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Description

Dimethyl bicyclo[111]pentane-1,3-dicarboxylate is an organic compound with the molecular formula C9H12O4 It is a derivative of bicyclo[111]pentane, a highly strained and unique hydrocarbon structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Mechanism of Action

The mechanism by which dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate exerts its effects involves its unique bicyclic structure, which imparts rigidity and spatial orientation to the molecule. This structure can influence the compound’s interaction with biological targets, such as enzymes and receptors, by fitting into specific binding sites and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ester functional groups, which provide versatility in chemical reactions and applications. Its rigid bicyclic structure also makes it a valuable scaffold in medicinal chemistry for designing bioactive molecules with improved properties .

Properties

IUPAC Name

dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-12-6(10)8-3-9(4-8,5-8)7(11)13-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMHLEILGHXLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555699
Record name Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115913-32-1
Record name Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate undergoes exhaustive fluorination?

A1: Exhaustive direct fluorination of this compound yields two primary products: dimethyl pentafluorobicyclo[1.1.1]pentane-1,3-dicarboxylate and hexafluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid. [] This process allows for the systematic substitution of hydrogen atoms with fluorine in the bicyclic structure.

Q2: How does the degree of fluorination impact the strain within the bicyclo[1.1.1]pentane cage?

A2: Research indicates that increasing the number of fluorine atoms within the bicyclo[1.1.1]pentane framework leads to a significant increase in strain energy. [] This strain is particularly pronounced in specific fluorine arrangements: geminal, proximate, and W-related. Calculations suggest that hexasubstitution (complete fluorination of the bridgehead positions) can result in a strain energy as high as 33-35 kcal/mol.

Q3: How do researchers characterize the different fluorinated derivatives of this compound?

A3: Various spectroscopic techniques are employed to characterize these fluorinated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H, ¹³C, and ¹⁹F NMR, provides valuable information about the structure and bonding within the molecules. [] Researchers observed a wide range of chemical shifts and long-range coupling constants, reflecting the influence of fluorine substitution patterns. These experimental findings were further supported by theoretical calculations using methods like GIAO-RHF and EOM-CCSD. []

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